Cas no 26866-74-0 (Ethanone,2-[(5-chloro-8-hydroxy-7-quinolinyl)amino]-2-hydroxy-1-(3-nitrophenyl)-)
![Ethanone,2-[(5-chloro-8-hydroxy-7-quinolinyl)amino]-2-hydroxy-1-(3-nitrophenyl)- structure](https://www.kuujia.com/scimg/cas/26866-74-0x500.png)
26866-74-0 structure
Product name:Ethanone,2-[(5-chloro-8-hydroxy-7-quinolinyl)amino]-2-hydroxy-1-(3-nitrophenyl)-
Ethanone,2-[(5-chloro-8-hydroxy-7-quinolinyl)amino]-2-hydroxy-1-(3-nitrophenyl)- Chemical and Physical Properties
Names and Identifiers
-
- Ethanone,2-[(5-chloro-8-hydroxy-7-quinolinyl)amino]-2-hydroxy-1-(3-nitrophenyl)-
- 2-[(5-chloro-8-hydroxyquinolin-7-yl)amino]-2-hydroxy-1-(3-nitrophenyl)ethanone
- 2-((5-Chloro-8-hydroxy-7-quinolyl)amino)-2-hydroxy-3'-nitroacetophenone
- 2-(5-chloro-8-hydroxy-quinolin-7-ylamino)-2-hydroxy-1-(3-nitro-phenyl)-ethanone
- AC1L3DWZ
- AC1Q1ZUP
- Acetophenone, 2-((5-chloro-8-hydroxy-7-quinolyl)amino)-2-hydroxy-3'-nitro-
- BRN 0455643
- CTK4F8658
- 26866-74-0
- 63716-60-9
- 5-Chloro-7-((beta-hydroxy-3-nitro-alpha-oxo)phenethylamino)-8-quinolinol
- DTXSID60949668
- 8-Quinolinol, 5-chloro-7-((beta-hydroxy-3-nitro-alpha-oxo)phenethylamino)-
- 2-[(5-Chloro-8-hydroxyquinolin-7-yl)amino]-2-hydroxy-1-(3-nitrophenyl)ethan-1-one
-
- Inchi: InChI=1S/C17H12ClN3O5/c18-12-8-13(16(23)14-11(12)5-2-6-19-14)20-17(24)15(22)9-3-1-4-10(7-9)21(25)26/h1-8,17,20,23-24H
- InChI Key: DDDNPHDSIBPCOO-UHFFFAOYSA-N
- SMILES: ClC1C=C(NC(O)C(C2C=CC=C([N+]([O-])=O)C=2)=O)C(O)=C2C=1C=CC=N2
Computed Properties
- Exact Mass: 373.04666
- Monoisotopic Mass: 373.047
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 26
- Rotatable Bond Count: 4
- Complexity: 531
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 128Ų
Experimental Properties
- Density: 1.609
- Boiling Point: 644.4°C at 760 mmHg
- Flash Point: 343.6°C
- PSA: 125.59
Ethanone,2-[(5-chloro-8-hydroxy-7-quinolinyl)amino]-2-hydroxy-1-(3-nitrophenyl)- Related Literature
-
2. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
-
Tao Luo,Zheng Lou J. Mater. Chem. C, 2017,5, 3330-3335
-
Xiaojun Wang,Lili Liu,Zhiqiang Niu Mater. Chem. Front., 2019,3, 1265-1279
-
C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
26866-74-0 (Ethanone,2-[(5-chloro-8-hydroxy-7-quinolinyl)amino]-2-hydroxy-1-(3-nitrophenyl)-) Related Products
- 1805051-40-4(Methyl 4-cyano-2-difluoromethyl-5-ethylphenylacetate)
- 2138562-62-4(1-[5-Hydroxy-2-(2-methylbutan-2-yl)cyclohexyl]-6-methyl-1,2-dihydropyridin-2-one)
- 329928-74-7(2-hydroxy-3-(2-methoxyphenyl)propanoic acid)
- 245524-93-0(4,6-Dinitro-1H-indole)
- 2228400-80-2(O-1-(2,5-dimethoxypyridin-4-yl)ethylhydroxylamine)
- 2227694-53-1((2S)-1-2-chloro-6-(trifluoromethyl)phenylpropan-2-amine)
- 1370587-33-9(N-cyclopropyl-4-fluoro-3-methoxybenzamide)
- 1805094-61-4(4-Amino-2-fluoro-3-(trifluoromethoxy)benzaldehyde)
- 876898-01-0(5-[(Pyridin-2-ylmethyl)amino]-1,3-dihydro-2H-benzimidazol-2-one)
- 2160261-65-2(2-(3-{(benzyloxy)carbonylamino}-6-methylthian-3-yl)acetic acid)
Recommended suppliers
Hubei Changfu Chemical Co., Ltd.
Gold Member
CN Supplier
Bulk

Suzhou Senfeida Chemical Co., Ltd
Gold Member
CN Supplier
Bulk

Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
CN Supplier
Reagent

Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
CN Supplier
Bulk

Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
CN Supplier
Bulk
